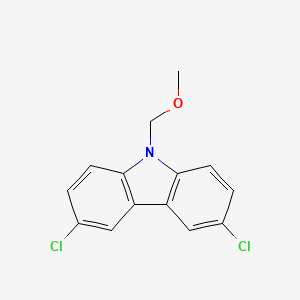
3,6-Dichloro-9-(methoxymethyl)carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-9-(methoxymethyl)carbazole is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of chlorine atoms at the 3 and 6 positions, along with a methoxymethyl group at the 9 position, imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-9-(methoxymethyl)carbazole typically involves the chlorination of carbazole followed by the introduction of the methoxymethyl group. One common method includes:
Chlorination: Carbazole is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3 and 6 positions.
Methoxymethylation: The chlorinated carbazole is then treated with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethyl group at the 9 position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance yield and purity.
化学反应分析
Types of Reactions
3,6-Dichloro-9-(methoxymethyl)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to remove chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carbazole-3,6-dione derivatives.
Reduction: Formation of 9-(methoxymethyl)carbazole.
Substitution: Formation of 3,6-dimethoxy-9-(methoxymethyl)carbazole.
科学研究应用
3,6-Dichloro-9-(methoxymethyl)carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent optoelectronic properties.
作用机制
The mechanism of action of 3,6-Dichloro-9-(methoxymethyl)carbazole involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxymethyl group enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the active sites. In biological systems, it may interfere with cellular signaling pathways, leading to its observed bioactivity.
相似化合物的比较
Similar Compounds
3,6-Dichlorocarbazole: Lacks the methoxymethyl group, resulting in different chemical properties and applications.
9-Methoxymethylcarbazole:
3,6-Dimethoxycarbazole: Substituted with methoxy groups instead of chlorine, leading to variations in electronic properties.
Uniqueness
3,6-Dichloro-9-(methoxymethyl)carbazole is unique due to the combined presence of chlorine atoms and a methoxymethyl group, which imparts distinct chemical reactivity and enhances its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3,6-dichloro-9-(methoxymethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-8-17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIGALAOSIEAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)
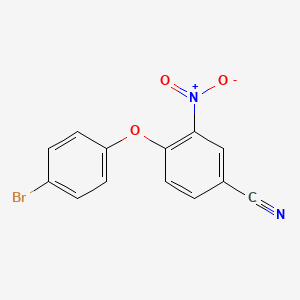
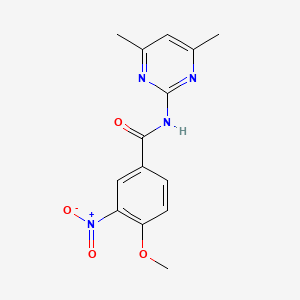
![N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
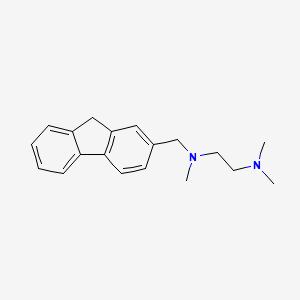
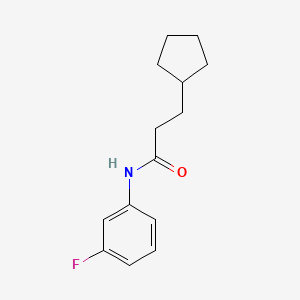
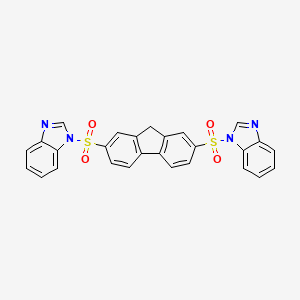
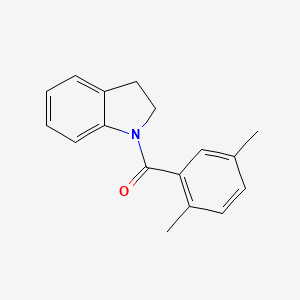
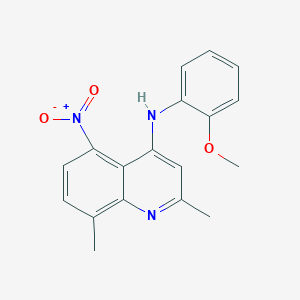
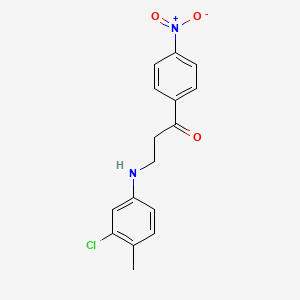
![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
